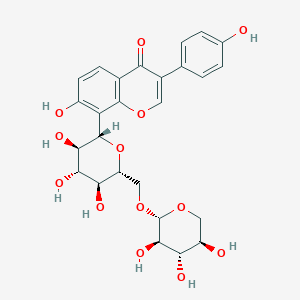

Puerarin 6''-O-xyloside

Overview

Description

Mechanism of Action

Target of Action

Puerarin 6’‘-O-xyloside, a derivative of Puerarin, has been identified as a tumor suppressive compound . It primarily targets the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell proliferation, stemness, and apoptosis . Puerarin 6’'-O-xyloside is also characterized as a lysine-specific demethylase 6B inhibitor .

Mode of Action

Puerarin 6’‘-O-xyloside interacts with its targets by inhibiting the PI3K/AKT/mTOR pathway . This inhibition results in decreased cell viability, proliferation, and stemness, and promotes apoptosis in hepatocellular carcinoma (HCC) cell lines . Additionally, Puerarin 6’'-O-xyloside promotes autophagy and decreases mitochondrial membrane potential .

Biochemical Pathways

Puerarin 6’'-O-xyloside affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to decreased cell viability, proliferation, and stemness . The compound also promotes autophagy, a cellular process that removes unnecessary or dysfunctional components . Furthermore, it decreases mitochondrial membrane potential, which can lead to apoptosis .

Result of Action

The molecular and cellular effects of Puerarin 6’‘-O-xyloside’s action include decreased cell viability, proliferation, and stemness, and promoted apoptosis in hepatocellular carcinoma (HCC) cell lines . It also promotes autophagy and decreases mitochondrial membrane potential . These effects highlight Puerarin 6’'-O-xyloside as a promising prodrug that could inhibit both PI3K/AKT/mTOR and epigenetic demethylation .

Biochemical Analysis

Biochemical Properties

Puerarin 6’‘-O-xyloside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to upregulate the expression levels of cleaved caspase-3, cleaved caspase-9, B-cell lymphoma 2, B-cell lymphoma 2-associated X protein, and phosphorylated c-Jun terminal kinase. Conversely, it downregulates the expression levels of B-cell lymphoma 2, matrix metalloproteinase-3, matrix metalloproteinase-9, and vascular endothelial growth factor . These interactions suggest that Puerarin 6’'-O-xyloside may induce mitochondria-mediated intrinsic apoptosis and inhibit tumor invasion and metastasis.

Cellular Effects

Puerarin 6’‘-O-xyloside exerts significant effects on various types of cells and cellular processes. In colon cancer cell lines, it has been observed to possess anti-proliferative effects, inducing apoptosis in a dose-dependent and time-dependent manner . Additionally, in hepatocellular carcinoma cell lines, Puerarin 6’'-O-xyloside inhibits cell viability, proliferation, and stemness, while promoting apoptosis . These effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Puerarin 6’‘-O-xyloside involves several key interactions at the molecular level. It binds to and inhibits lysine-specific demethylase 6B, which plays a role in epigenetic regulation . Additionally, Puerarin 6’'-O-xyloside inhibits the phosphorylation of PI3K, AKT, and mTOR, leading to decreased cell viability, proliferation, and stemness, and promoting autophagy and mitochondria-dependent apoptosis . These molecular interactions underscore the compound’s potential as a multi-targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Puerarin 6’‘-O-xyloside have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In in vitro studies, the anti-proliferative and pro-apoptotic effects of Puerarin 6’'-O-xyloside are sustained over time, indicating its potential for long-term therapeutic use . In in vivo studies, the compound has demonstrated significant antitumor activity, further supporting its stability and efficacy .

Dosage Effects in Animal Models

The effects of Puerarin 6’'-O-xyloside vary with different dosages in animal models. In hepatocellular carcinoma xenograft mice, a dosage of 100 mg/kg/day significantly suppressed tumor growth, stemness, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Puerarin 6’'-O-xyloside is involved in several metabolic pathways. It interacts with enzymes such as lysine-specific demethylase 6B and components of the PI3K/AKT/mTOR signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, Puerarin 6’'-O-xyloside is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its therapeutic effects .

Subcellular Localization

Puerarin 6’'-O-xyloside exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its subsequent therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Puerarin 6’'-O-xyloside can be synthesized through various chemical reactions involving the glycosylation of Puerarin. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired glycoside .

Industrial Production Methods

The industrial production of Puerarin 6’'-O-xyloside typically involves the extraction of Puerarin from kudzu root, followed by chemical modification to introduce the xyloside moiety. This process may include steps such as solvent extraction, purification, and chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Puerarin 6’'-O-xyloside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its effects on cell viability, proliferation, and apoptosis in various cell lines.

Medicine: Explored for its anti-cancer properties, particularly in hepatocellular carcinoma and colon cancer. .

Comparison with Similar Compounds

Similar Compounds

Puerarin: The parent compound, known for its anti-inflammatory and cardiovascular benefits.

Daidzin: Another isoflavone glycoside found in kudzu with similar biological activities.

Genistin: An isoflavone glycoside with anti-cancer and anti-inflammatory properties.

Uniqueness

Puerarin 6’'-O-xyloside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its parent compound, Puerarin. This modification also contributes to its distinct biological activities, making it a promising candidate for therapeutic applications .

Biological Activity

Puerarin 6''-O-xyloside (PRX) is a significant compound derived from the root of Pueraria lobata (Willd.) Ohwi, known for its diverse biological activities, particularly in cancer treatment and bone health. This article explores the biological activity of PRX, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the potent antitumor properties of PRX, particularly against various cancer cell lines.

- Induction of Apoptosis : PRX has been shown to induce apoptosis in colon cancer cells through the mitochondria-mediated intrinsic pathway. This involves upregulation of pro-apoptotic proteins (caspase-3 and caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2) .

- Inhibition of Tumor Growth : In vitro studies demonstrated that PRX significantly inhibited cell viability and proliferation in colon cancer cell lines SW480, LoVo, and HCT-116, with IC50 values of 37.114 µg/ml, 49.213 µg/ml, and 43.022 µg/ml respectively .

- Regulation of Metastatic Factors : The compound also downregulated matrix metalloproteinases (MMP-3 and MMP-9) and vascular endothelial growth factor (VEGF), which are critical for tumor invasion and metastasis .

Table 1: Antitumor Effects of this compound

| Cancer Cell Line | IC50 (µg/ml) | Apoptotic Induction | MMP Regulation |

|---|---|---|---|

| SW480 | 37.114 | Upregulated | Downregulated |

| LoVo | 49.213 | Upregulated | Downregulated |

| HCT-116 | 43.022 | Upregulated | Downregulated |

Effects on Liver Cancer

PRX has also shown promising results in hepatocellular carcinoma (HCC). Studies indicated that PRX inhibited cell viability and proliferation while promoting apoptosis in liver cancer cell lines SMMC-7721 and HepG2 . The regulation of stemness markers further suggests its potential in targeting cancer stem cells.

Bone Health Benefits

In addition to its antitumor effects, PRX exhibits beneficial properties for bone health. Research indicates that it may prevent bone mass loss and improve bone mineral density, making it a candidate for osteoporosis treatment .

Animal Model Studies

In ovariectomized rats, administration of PRX resulted in significantly higher blood calcium and phosphorus levels compared to control groups, indicating its potential as an anti-osteoporotic agent .

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2/t15-,16-,19+,20-,21+,22-,23-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQXQCEEPCZMO-KATYHMCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.